

Elabela Signaling in Human Cells: A Technical Guide for Researchers

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Abstract

Elabela (ELA), also known as Apela or Toddler, is a recently identified peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled Apelin Receptor (APJ). Initially discovered for its critical role in embryonic heart development, the ELA-APJ signaling axis is now recognized as a key regulator in a multitude of physiological and pathophysiological processes in adults, particularly within the cardiovascular system.^{[1][2][3]} ELA signaling is implicated in vasculogenesis, angiogenesis, regulation of blood pressure, cardiac contractility, and fluid homeostasis.^{[1][3]} Its dysregulation has been linked to conditions such as preeclampsia, pulmonary hypertension, and heart failure.^{[1][4]} This guide provides a comprehensive overview of the Elabela signaling pathway in human cells, detailing its core components, downstream effectors, and associated quantitative data, along with methodologies for its experimental investigation.

The Core Elabela-APJ Signaling Cascade

The Elabela signaling pathway is initiated by the binding of ELA peptides (e.g., ELA-32, ELA-21) to the APJ receptor, a class A GPCR.^{[2][5]} This interaction triggers a conformational change in the receptor, leading to the activation of two principal downstream signaling branches: a G-protein-dependent pathway and a β -arrestin-dependent pathway.^{[6][7]}

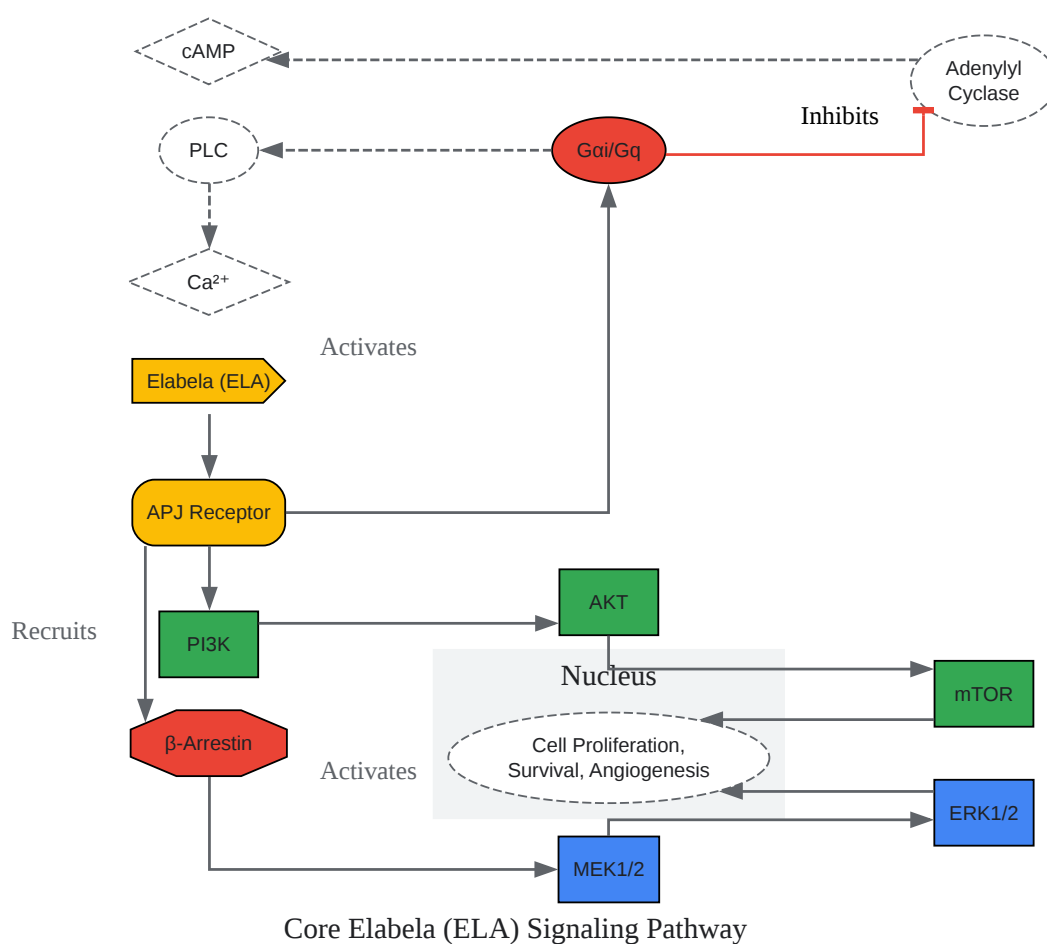
G-Protein-Dependent Signaling: Upon ELA binding, the APJ receptor primarily couples to inhibitory G-proteins of the G α i subfamily.[1][6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] The pathway can also couple to Gq proteins, though this appears to be a weaker effect, potentially leading to intracellular calcium mobilization.[7][9]

β -Arrestin-Dependent Signaling: ELA is a potent inducer of β -arrestin 1 and 2 recruitment to the APJ receptor.[6][10] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of G-protein-independent signaling.[1][6] The recruitment of β -arrestin acts as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway.

Key Downstream Effectors: Both the G-protein and β -arrestin pathways converge on the activation of critical downstream kinase cascades:

- **PI3K/AKT Pathway:** Activation of this pathway is crucial for many of the cellular responses to ELA, including cell proliferation, survival, and angiogenesis.[11][12][13] ELA signaling promotes the phosphorylation and activation of AKT, which in turn modulates downstream targets like the mammalian target of rapamycin (mTOR).[11][13]
- **MAPK/ERK Pathway:** The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a hallmark of ELA-APJ activation.[6][8][11] This pathway is integral to ELA's role in regulating cell proliferation, differentiation, and migration, particularly in endothelial and trophoblast cells.[14][15]

The interplay between these pathways dictates the specific cellular response to Elabela, with evidence suggesting that different ELA isoforms may exhibit biased agonism, preferentially activating one pathway over the other.[6]



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Caption: Core Elabela (ELA) Signaling Pathway.

Quantitative Data on ELA-APJ Signaling

Quantitative analysis of ligand-receptor interactions and downstream signaling provides critical insights for drug development. The following tables summarize key reported values for ELA signaling in human or reconstituted mammalian cell systems.

Table 1: Activation of Downstream Signaling Pathways by ELA

Cell Line	Assay	Ligand	EC ₅₀ (nM)	Reference
CHO-hAPJ	cAMP Inhibition	ELA	11.1	[8]
CHO-hAPJ	ERK1/2 Phosphorylation	ELA	14.3	[8]
CHO-APJ	cAMP Inhibition	ELA-32	~0.1 - 1	[16]
CHO-APJ	cAMP Inhibition	ELA-21	~0.1 - 1	[16]
CHO-APJ	cAMP Inhibition	ELA-11	~0.1 - 1	[16]

CHO-hAPJ: Chinese Hamster Ovary cells overexpressing human APJ.

Table 2: Receptor Binding Affinities of ELA Isoforms

Tissue/Cell Source	Ligand	K _i (nM)	pK _i (mean ± SEM)	Reference
HEK293-APJ	Elabela-32	1.343	-	[7]
HEK293-APJ	Elabela-21	4.364	-	[7]
Human Left Ventricle	ELA-32	-	9.59 ± 0.08	[16]
Human Left Ventricle	ELA-21	-	8.52 ± 0.11	[16]
Human Left Ventricle	ELA-11	-	7.85 ± 0.05	[16]

K_i : Inhibition constant, a measure of binding affinity. pK_i : The negative logarithm of the K_i value.

Detailed Experimental Protocols

Reproducible and robust experimental data are foundational to research and development.

Below are detailed methodologies for key assays used to characterize the Elabela signaling pathway.

Cell Culture and Transfection

- **Cell Lines:** Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are commonly used.^{[6][7]}
- **Culture Medium:** Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).^[6]
- **Culture Conditions:** Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.^[6]
- **Transfection:** For stable or transient expression of the human APJ receptor, transfect cells using a suitable reagent like Lipofectamine 2000, following the manufacturer's instructions. For stable cell lines, culture in a selection medium containing an appropriate antibiotic (e.g., G418 at 0.5 mg/mL) following transfection.^[6]

Radioligand Competition Binding Assay

This assay measures the affinity of ELA for the APJ receptor by assessing its ability to compete with a radiolabeled ligand.

- **Membrane Preparation:** Harvest HEK293 cells transiently or stably expressing the APJ receptor. Homogenize the cells in a cold buffer (e.g., 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding assay buffer.^[7]
- **Assay Setup:** In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]-apelin-13).^[7]

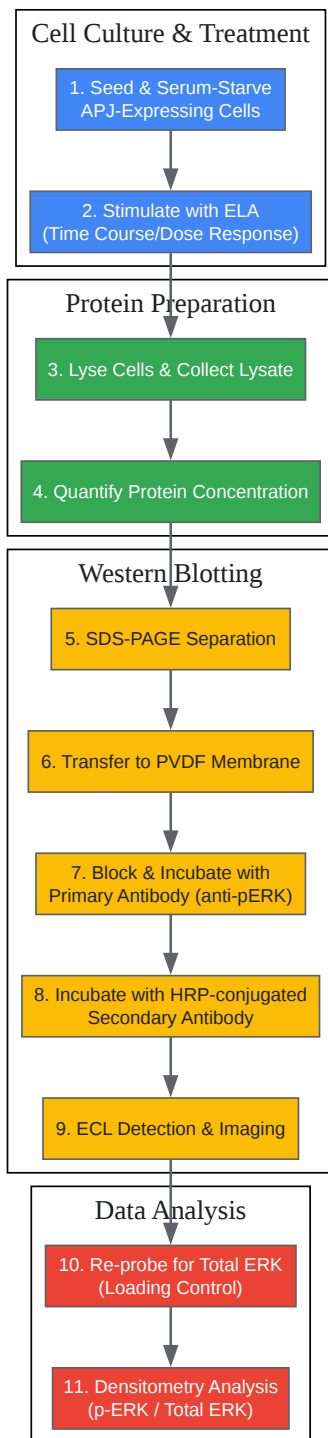
- Competition: Add increasing concentrations of unlabeled ELA peptides (or other test compounds).
- Incubation: Incubate the mixture at 30°C for 2 hours to allow binding to reach equilibrium.^[7]
- Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, and subsequently the K_i value, using non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2.

- Cell Stimulation: Plate APJ-expressing cells and serum-starve them overnight to reduce basal signaling. Stimulate the cells with various concentrations of ELA (e.g., 0.01–1,000 nM) for a defined period (e.g., 5 or 15 minutes).^[6]
- Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Following another wash, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
- Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
- Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[6]



Experimental Workflow for ERK1/2 Phosphorylation Assay

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Caption: Workflow for ERK1/2 Phosphorylation Assay.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between the APJ receptor and β-arrestin in real-time in live cells.

- **Plasmid Constructs:** Generate expression plasmids where the APJ receptor is fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP).[6]
- **Co-transfection:** Co-transfect HEK293 cells with the APJ-Rluc and β-arrestin-Venus constructs.
- **Assay Preparation:** Replate the transfected cells into a white, clear-bottom 96-well plate.
- **Ligand Stimulation:** Add the luciferase substrate (e.g., coelenterazine h) to the cells. Measure the baseline BRET signal. Then, add varying concentrations of ELA peptides.[6]
- **Signal Detection:** Measure the light emission at two wavelengths corresponding to the donor and acceptor fluorophores using a plate reader capable of BRET measurements. The measurements can be taken kinetically over time (e.g., 20-30 minutes) or as an endpoint reading.[6][7]
- **Data Analysis:** Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The net BRET is the ratio in the presence of the ligand minus the ratio in the absence of the ligand. Plot the net BRET ratio against the ligand concentration to generate dose-response curves and determine EC₅₀ values.[7]

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